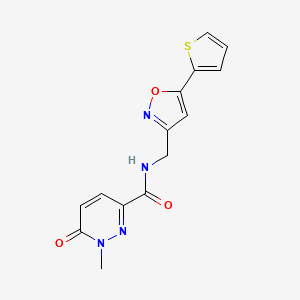
1-methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, with CAS number 1207029-33-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula of the compound is C14H12N4O3S with a molecular weight of 316.34 g/mol. It features a dihydropyridazine core with substituents that are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 g/mol |
| CAS Number | 1207029-33-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For example, analogs with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-468 and MCF-7. These compounds often exhibit mechanisms involving apoptosis induction and inhibition of key signaling pathways such as PI3K/Akt.
Case Study:
A study evaluating derivatives of isoxazole reported that compounds with similar structures to our target compound induced apoptosis in cancer cells, demonstrating a significant increase in cell death rates compared to controls . Specifically, compounds exhibiting IC50 values below 10 µM were noted for their potent activity against MDA-MB-468 cells, suggesting that our compound may also exhibit similar properties.
Antioxidant Activity
The antioxidant potential of related compounds has been investigated using assays such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds derived from isoxazole frameworks have shown promising results in scavenging free radicals, which could be an important aspect of their therapeutic profile .
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (μg/mL) |
|---|---|
| Ascorbic Acid | 30.00 |
| Compound A | 28.23 |
| Compound B | 29.50 |
The proposed mechanism for the biological activity of this compound likely involves multiple pathways:
- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis: Flow cytometric analyses have indicated that these compounds can induce apoptosis through mitochondrial pathways.
- Antioxidant Defense Modulation: By reducing oxidative stress markers in cells, these compounds may protect against cellular damage.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-18-13(19)5-4-10(16-18)14(20)15-8-9-7-11(21-17-9)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSMHGTFPSORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














